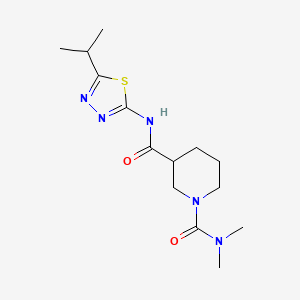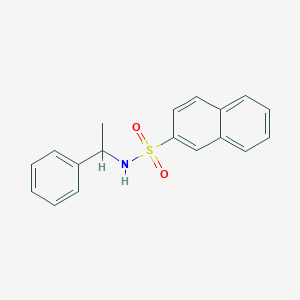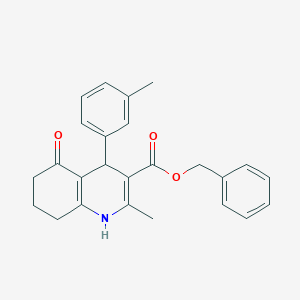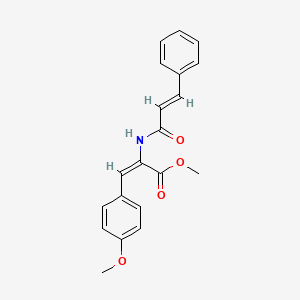![molecular formula C17H22ClN3O2 B5423728 2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5423728.png)
2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CPOP and has been studied for its ability to modulate certain biological pathways. In
作用机制
The mechanism of action of CPOP is not yet fully understood. However, it is believed to modulate the activity of certain biological pathways by binding to specific receptors in the brain. CPOP has been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
CPOP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an improvement in mood and behavior. CPOP has also been shown to improve cognitive function and motor coordination.
实验室实验的优点和局限性
CPOP has several advantages for lab experiments. It is a highly specific compound that can be used to target specific biological pathways. It is also relatively easy to synthesize, making it readily available for research purposes. However, CPOP has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize.
未来方向
There are several future directions for the study of CPOP. One area of research is the development of CPOP analogs that may have improved therapeutic properties. Another area of research is the exploration of the potential use of CPOP in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential side effects.
Conclusion:
In conclusion, CPOP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While the synthesis of CPOP is a complex process, it has been shown to modulate certain biological pathways and improve cognitive function and motor coordination. Despite its potential advantages for lab experiments, CPOP has several limitations that must be considered. Further research is needed to fully understand the potential of CPOP as a therapeutic agent.
合成方法
The synthesis of CPOP involves several steps, including the reaction of 3-chlorobenzaldehyde with 2-amino-5-methyl-1,3-oxazole to form an intermediate compound. This intermediate is then reacted with piperazine and subsequently reduced to form CPOP. The synthesis of CPOP is a complex process that requires specialized equipment and expertise.
科学研究应用
CPOP has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of certain biological pathways, including the dopamine and serotonin pathways. CPOP has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
2-[4-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-13-16(12-21-7-5-20(6-8-21)9-10-22)19-17(23-13)14-3-2-4-15(18)11-14/h2-4,11,22H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOVHEMUAAQATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5423651.png)



![11-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5423679.png)
![[4-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5423687.png)
![4,4-difluoro-1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5423693.png)

![methyl [5-(3-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5423722.png)
![1-allyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5423736.png)
![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5423740.png)
![7-acetyl-2-(2-furyl)-4-(1,4-oxazepan-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5423746.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5423756.png)
![ethyl {[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5423770.png)